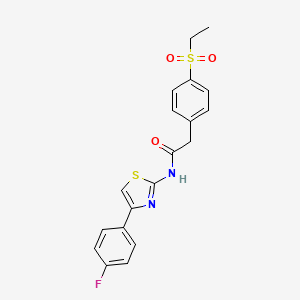

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide

Description

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide features a thiazole core substituted at the 4-position with a 4-fluorophenyl group and an acetamide linker connected to a 4-(ethylsulfonyl)phenyl moiety. The ethylsulfonyl group is a strong electron-withdrawing substituent, which may enhance metabolic stability and influence binding interactions in biological targets such as kinases or matrix metalloproteinases (MMPs) .

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-2-27(24,25)16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-26-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEKDBACTKNKOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate to form 4-(4-fluorophenyl)thiazole.

Introduction of the ethylsulfonyl group: The phenyl ring is sulfonated using ethylsulfonyl chloride in the presence of a base like pyridine to yield 4-(ethylsulfonyl)phenyl.

Coupling reaction: The final step involves coupling the two intermediates, 4-(ethylsulfonyl)phenyl and 4-(4-fluorophenyl)thiazole, using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C26H27FN2O4S

- Molecular Weight : 482.6 g/mol

- IUPAC Name : 2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]phenyl]-N-(4-fluorophenyl)-2-methylpropanamide

The structure features a thiazole ring, which is known for its biological activity, making it a suitable candidate for various medicinal applications.

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of thiazole derivatives. For instance, compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide have been tested against a range of microorganisms:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 100 to 400 µg/ml against certain gram-positive and gram-negative bacteria. In comparison, reference drugs like ketoconazole showed MIC values of 25–50 µg/ml .

- Efficacy Against Specific Strains : The compound demonstrated marginally increased efficacy against Enterococcus faecalis with an MIC of 100 µg/ml. However, its overall antibacterial activity was generally weaker than that of established antibiotics .

Anticancer Properties

Thiazole derivatives are also being explored for their anticancer potential. Studies indicate that compounds related to This compound may exhibit antiproliferative activity in various cancer cell lines:

- Synergistic Effects : When combined with other chemotherapeutic agents like gemcitabine, certain thiazole derivatives have shown enhanced effects on pancreatic cancer cell viability, indicating potential for clinical translation .

- Target Prediction : Computational analyses have identified cannabinoid receptors and sentrin-specific proteases as potential targets for these compounds, suggesting mechanisms through which they may exert their effects on cancer cells .

Other Therapeutic Applications

In addition to antimicrobial and anticancer properties, thiazole derivatives are being investigated for other therapeutic uses:

- Antitubercular Activity : Some derivatives have shown promise in combating tuberculosis, a persistent global health issue. Their effectiveness against Mycobacterium tuberculosis is an area of ongoing research .

- Anti-inflammatory Properties : Preliminary studies suggest that thiazole derivatives may possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Thiazole-Acetamide Derivatives

Key structural variations among analogs include substitutions on the phenyl rings, linker regions, and heterocyclic systems. Below is a comparative analysis:

Table 1: Comparison of Thiazole-Acetamide Derivatives

*Calculated based on molecular formula.

Key Observations:

Substituent Effects on Physicochemical Properties: The ethylsulfonyl group in the target compound increases molecular weight compared to GSK1570606A (329.36 g/mol) but reduces it relative to piperazine-containing analogs (e.g., Compound 15: 410.51 g/mol) . Melting points are influenced by substituent polarity. Piperazine derivatives (e.g., Compound 30: 328–329°C) exhibit higher melting points than non-heterocyclic analogs, likely due to increased hydrogen bonding .

Biological Activity Trends :

- Piperazine-linked compounds (e.g., Compounds 15, 30) show MMP inhibition, attributed to interactions with the catalytic zinc ion in MMPs .

- GSK1570606A, with a pyridyl-thiazole core, demonstrates kinase inhibition, suggesting that electron-deficient aromatic systems enhance binding to ATP pockets in kinases .

Role of Sulfonyl Groups :

- The ethylsulfonyl group in the target compound may improve metabolic stability compared to compounds with methyl or methoxy groups (e.g., Compound 18: 438.54 g/mol) by reducing oxidative degradation .

Comparison with Sulfonyl-Containing Analogs

Sulfonyl groups are critical for solubility and target binding. Notable examples include:

Table 2: Sulfonyl-Containing Analogs

Key Observations:

- Solubility : Sulfonyl groups increase polarity, which may enhance aqueous solubility compared to lipophilic analogs like Compound 14 (: 426.96 g/mol) .

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.43 g/mol. The structure features a thiazole ring, an ethylsulfonyl group, and a fluorophenyl moiety, which are critical for its biological activity.

Research indicates that thiazole derivatives often exhibit diverse biological activities, including:

- Antimicrobial Activity : Thiazole compounds have shown significant antibacterial and antifungal properties. The presence of electron-withdrawing groups enhances their potency against various pathogens .

- Anticancer Effects : Compounds with thiazole structures have been evaluated for their cytotoxic effects against cancer cell lines, including breast (MCF-7) and lung (A-549) carcinoma cells. Studies suggest that these compounds may induce apoptosis through modulation of apoptotic markers such as Bax and Bcl-2 .

- Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of thiazole derivatives similar to this compound:

| Activity Type | Cell Line / Pathogen | IC50 / MIC (µM) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 1.65 | |

| Anticancer | A-549 | Not specified | |

| Antimicrobial | Various bacteria | 10 - 50 | |

| Anti-inflammatory | In vitro models | Not specified |

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A study evaluated the cytotoxic effects of several thiazole derivatives on MCF-7 and A-549 cell lines. The compound exhibited significant growth inhibition, with an IC50 value of 1.65 µM against MCF-7 cells, indicating strong potential as an anticancer agent . -

Antimicrobial Screening :

Another research effort focused on the antimicrobial activity of thiazole derivatives, where compounds were tested against various bacterial strains. The results indicated that modifications in the thiazole structure significantly influenced their antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design . -

Inflammatory Response Modulation :

In studies assessing anti-inflammatory properties, compounds similar to the target compound were shown to modulate inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often prepared by reacting 2-amino-4-substituted thiazoles with acetonitrile in the presence of anhydrous AlCl₃ . Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thiazole to acetonitrile) or reaction time (e.g., refluxing for 6–12 hours). Monitoring via TLC or HPLC ensures reaction completion.

- Key Considerations : Control moisture levels to prevent side reactions, and purify intermediates via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Techniques :

- NMR : Confirm regiochemistry of the thiazole ring (e.g., ¹H NMR: δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonyl groups) .

- IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: m/z 432.1 [M+H]⁺) and fragmentation patterns .

Q. How can solubility and stability be assessed for in vitro assays?

- Methods :

- Solubility : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) via UV-Vis spectroscopy. For low solubility (<10 µM), use co-solvents (e.g., PEG-400) .

- Stability : Incubate at 37°C in assay media, sampling at 0, 6, 12, and 24 hours for HPLC analysis. Degradation >20% within 24 hours indicates instability .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

- Approach :

- Dose-Response Reproducibility : Replicate assays in multiple cell lines (e.g., HEK293, HepG2) with standardized protocols (e.g., ATP-based viability assays).

- Off-Target Profiling : Use kinase selectivity panels or proteomics to identify non-specific interactions .

- Structural Analog Comparison : Compare with derivatives lacking the ethylsulfonyl group to isolate pharmacophore contributions .

Q. How can computational modeling predict binding interactions with target proteins?

- Protocol :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with putative targets (e.g., COX-2 or kinases). Validate with MD simulations (e.g., 100 ns trajectories in GROMACS) .

- Pharmacophore Mapping : Identify critical residues (e.g., hydrogen bonding with Thr513 in kinase domains) using PyMOL .

Q. What crystallographic techniques elucidate the compound’s solid-state structure and intermolecular interactions?

- Methods :

- X-Ray Diffraction : Grow single crystals via slow evaporation (ethanol/water, 1:1). Resolve structure with SHELX-97, analyzing torsion angles (e.g., sulfonyl group dihedral angle = 12.3°) and hydrogen bonds (e.g., C–H⋯O interactions at 2.8 Å) .

- Thermal Analysis : Perform DSC/TGA to assess polymorphism and melting points (e.g., mp 215–220°C) .

Q. How are structure-activity relationship (SAR) studies designed to optimize potency against specific targets?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.